REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]([NH:10][CH2:11][C:12]([O:14][CH3:15])=[O:13])=O)=[CH:6][N:5]=[C:4]2[NH:16][CH:17]=[CH:18][C:3]=12.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.C(=O)([O-])O.[Na+]>C(Cl)(Cl)Cl>[Cl:1][C:2]1[C:7]([C:8]2[O:13][C:12]([O:14][CH3:15])=[CH:11][N:10]=2)=[CH:6][N:5]=[C:4]2[NH:16][CH:17]=[CH:18][C:3]=12 |f:2.3|
|
Name
|
|
Quantity
|
167 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=C1C(=O)NCC(=O)OC)NC=C2
|
Name
|
|
Quantity
|
886 mg
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled
|
Type
|
EXTRACTION
|
Details
|
The reaction solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by thin-layer silica gel column chromatography (chloroform:methanol=15:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1C=1OC(=CN1)OC)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 mg | |
YIELD: CALCULATEDPERCENTYIELD | 28.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |